![molecular formula C13H12N4S2 B3033783 3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine CAS No. 118158-94-4](/img/structure/B3033783.png)
3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine
Overview
Description
The compound "3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and is often explored for potential pharmaceutical applications.
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclisation reactions. For instance, a related compound, 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines, was synthesized through a cyclisation reaction between indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation . This method could potentially be adapted for the synthesis of "3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine" by substituting the indole moiety with a 2-thienyl group.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be further substituted with various functional groups. In the case of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, the compound crystallizes in the monoclinic space group, and its structure is stabilized by intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are likely to be present in "3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine" as well, contributing to its stability and potential biological activity.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including isomerization and substitution. For example, 4-amino-3-benzyl-1,2,3-triazole and its derivatives can isomerize in hot, basic solutions to form 4-benzylamino-1,2,3-triazole . This type of reactivity might be relevant for the chemical behavior of "3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine" under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their substituents. The FT-IR, HOMO-LUMO, NBO, and MEP analysis of a related compound, 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione, showed that the negative regions are localized over the sulfur atoms and the N3 atom of the triazole ring, suggesting sites for nucleophilic attack . These analyses are crucial for understanding the reactivity and potential interaction of "3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine" with biological targets.
Scientific Research Applications
Glycosylation Studies
3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine and its derivatives have been studied for their glycosylation properties. Researchers found that different glycosyl halides could be attached to the triazole compound in the presence of a base, producing various S-glycosides and bis(glycosyl) derivatives. These findings have implications in the field of carbohydrate chemistry, particularly in the synthesis of glycosylated molecules (El Ashry et al., 2009).
Synthesis of Triazolo[1,5-a]triazin-7-ones
Another application involves the synthesis of novel triazolo[1,5-a]triazin-7-ones, starting from a related compound, 3-amino-5-sulfanyl-1,2,4-triazole. This process includes alkylation, reaction with p-nitrophenyl chloroformate, and condensation with diethoxymethyl acetate, leading to the formation of these novel compounds (Heras et al., 2003).
Green Synthesis and Antimicrobial Evaluation
The green synthesis of triazole derivatives, including 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol, has been achieved. These compounds were evaluated for in-vivo antimicrobial activity against various bacterial and fungal organisms. Some compounds demonstrated significant antimicrobial properties compared to standard drugs like Norfloxacin and Ketoconazole (Rajurkar & Shirsath, 2017).
Antioxidant Activity
A series of S-substituted derivatives of 1,2,4-triazole-5-thiones has been synthesized, including compounds similar to 3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine. These compounds were screened for their free radical scavenging activity, with some showing excellent antioxidant activity, significantly higher than antibiotic controls like cefazolin (Tumosienė et al., 2014).
Synthesis of Heterocyclic Compounds
3-Benzyl-4H-1,2,4-triazole-5-thiol, a related compound, has been used as a starting material to prepare various triazole derivatives with high yields. These compounds, including thiosemicarbazides, thiazolidinone, and thiazoline derivatives, were synthesized and structurally analyzed, demonstrating the versatility of triazole compounds in heterocyclic chemistry (Sarhan et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-benzylsulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S2/c14-17-12(11-7-4-8-18-11)15-16-13(17)19-9-10-5-2-1-3-6-10/h1-8H,9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZFEWLUSUDAIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181065 | |
Record name | 3-[(Phenylmethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118158-94-4 | |
Record name | 3-[(Phenylmethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118158-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Phenylmethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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